molecular formula C11H11NO4 B12877793 2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole

Cat. No.: B12877793
M. Wt: 221.21 g/mol
InChI Key: ZARWQSGPYJUCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, tert-butyl hydroperoxide, manganese dioxide, and various solvents such as methyl cyanide and DMSO .

Major Products

The major products formed from these reactions are typically benzoxazole derivatives with various functional groups, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole involves its interaction with various molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to the modulation of various biological pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole include other benzoxazole derivatives and oxazole-containing compounds such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which contribute to its specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-(7-ethyl-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C11H11NO4/c1-2-6-4-3-5-7-9(6)16-10(12-7)8(13)11(14)15/h3-5,8,13H,2H2,1H3,(H,14,15)

InChI Key

ZARWQSGPYJUCBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.